Cas no 2138248-48-1 (3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole)

3-(3-Bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole is a brominated pyrazole derivative featuring a difluoromethyl substituent, which enhances its reactivity and potential utility in synthetic chemistry. The presence of a bromine atom at the 3-position of the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, while the difluoromethyl group may contribute to improved metabolic stability in pharmaceutical applications. The isopropyl substituent on the pyrazole nitrogen provides steric influence, potentially modulating selectivity in binding interactions. This compound is of interest in medicinal chemistry and agrochemical research, particularly as an intermediate for the development of biologically active molecules. Its structural features make it a valuable scaffold for targeted synthesis.
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole structure
2138248-48-1 structure
商品名:3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
CAS番号:2138248-48-1
MF:C14H15BrF2N2
メガワット:329.183109521866
CID:5610888
PubChem ID:165486577

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 2138248-48-1
    • 3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
    • EN300-841011
    • インチ: 1S/C14H15BrF2N2/c1-8(2)19-7-11(14(16)17)13(18-19)10-5-4-6-12(15)9(10)3/h4-8,14H,1-3H3
    • InChIKey: GLVOXSDRXVRGEB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1C)C1C(C(F)F)=CN(C(C)C)N=1

計算された属性

  • せいみつぶんしりょう: 328.03867g/mol
  • どういたいしつりょう: 328.03867g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 17.8Ų

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-841011-0.25g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
0.25g
$1249.0 2024-05-21
Enamine
EN300-841011-0.5g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
0.5g
$1302.0 2024-05-21
Enamine
EN300-841011-1g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1
1g
$1357.0 2023-09-02
Enamine
EN300-841011-1.0g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
1.0g
$1357.0 2024-05-21
Enamine
EN300-841011-0.05g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
0.05g
$1140.0 2024-05-21
Enamine
EN300-841011-0.1g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
0.1g
$1195.0 2024-05-21
Enamine
EN300-841011-10g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1
10g
$5837.0 2023-09-02
Enamine
EN300-841011-5g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1
5g
$3935.0 2023-09-02
Enamine
EN300-841011-5.0g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
5.0g
$3935.0 2024-05-21
Enamine
EN300-841011-10.0g
3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole
2138248-48-1 95%
10.0g
$5837.0 2024-05-21

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole 関連文献

3-(3-bromo-2-methylphenyl)-4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazoleに関する追加情報

3-(3-Bromo-2-Methylphenyl)-4-(Difluoromethyl)-1-(Propan-2-yl)-1H-Pyrazole: A Comprehensive Overview

3-(3-Bromo-2-Methylphenyl)-4-(Difluoromethyl)-1-(Propan-2-yl)-1H-Pyrazole, also known by its CAS registry number CAS No. 2138248-48-1, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The presence of a bromine atom, a difluoromethyl group, and an isopropyl substituent introduces diverse functional groups that enhance its chemical reactivity and biological activity.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate cross-coupling reactions that are critical in constructing the aromatic ring system. These methods not only improve yield but also allow for greater control over the stereochemistry of the product.

The structural complexity of 3-(3-Bromo-2-Methylphenyl)-4-(Difluoromethyl)-1-(Propan-2-yl)-1H-Pyrazole makes it a valuable tool in drug discovery programs. Pyrazoles are known for their ability to modulate various biological targets, including kinases, ion channels, and G-protein coupled receptors (GPCRs). Recent studies have highlighted its potential as a lead compound in anti-cancer drug development. For example, preclinical trials have demonstrated that this compound exhibits potent inhibitory activity against several oncogenic kinases, such as Aurora kinases and CDKs (Cyclin-Dependent Kinases), which are critical regulators of cell cycle progression.

In addition to its pharmacological applications, this compound has shown promise in agrochemical research. Its ability to inhibit plant pathogenic enzymes makes it a candidate for developing novel fungicides or herbicides. Researchers have explored its mechanism of action in disrupting fungal cell wall synthesis, which could lead to the development of more effective agricultural chemicals with reduced environmental toxicity.

The environmental impact of 3-(3-Bromo-2-Methylphenyl)-4-(Difluoromethyl)-1-(Propan-2-yl)-1H-Pyrazole has also been a subject of recent investigations. Studies conducted under simulated environmental conditions suggest that this compound undergoes rapid degradation under UV light and microbial action, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its long-term ecological effects and ensure sustainable use.

In conclusion, 3-(3-Bromo-2-Methylphenyl)-4-(Difluoromethyl)-1-(Propan-2-yl)-1H-Pyrazole represents a versatile molecule with broad applications across multiple disciplines. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological profiles, positions it as a key player in advancing modern medicine and agriculture. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in addressing global health and environmental challenges.

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